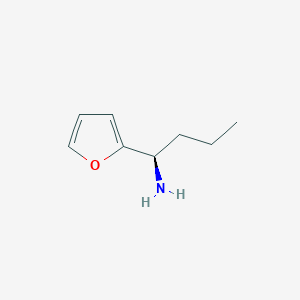
4-Amino-7-bromochromane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-7-bromochromane-4-carboxylic acid is a chemical compound with the molecular formula C10H10BrNO3 and a molecular weight of 272.1 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group attached to a chromane ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-bromochromane-4-carboxylic acid typically involves the bromination of chromane derivatives followed by the introduction of amino and carboxylic acid groups. One common method includes the following steps:
Bromination: Chromane is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated chromane is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-7-bromochromane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), hydrogenated derivatives (reduction), and various substituted chromane derivatives (substitution).
Applications De Recherche Scientifique
4-Amino-7-bromochromane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.
Mécanisme D'action
The mechanism of action of 4-Amino-7-bromochromane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-7-chlorochromane-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
4-Amino-7-fluorochromane-4-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.
4-Amino-7-iodochromane-4-carboxylic acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness
4-Amino-7-bromochromane-4-carboxylic acid is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine, fluorine, or iodine. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H10BrNO3 |
|---|---|
Poids moléculaire |
272.09 g/mol |
Nom IUPAC |
4-amino-7-bromo-2,3-dihydrochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-6-1-2-7-8(5-6)15-4-3-10(7,12)9(13)14/h1-2,5H,3-4,12H2,(H,13,14) |
Clé InChI |
UAUPBLLGLSTQKC-UHFFFAOYSA-N |
SMILES canonique |
C1COC2=C(C1(C(=O)O)N)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13053142.png)

![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-A]pyrazine](/img/structure/B13053156.png)


![6-Bromo-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13053165.png)



![(3S)-7-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053188.png)
